molecular formula C23H23NO5S B269683 Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No. B269683
M. Wt: 425.5 g/mol
InChI Key: STTBOJHRVXHRGX-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate, also known as DMT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMT is a member of the tryptamine family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep.

Mechanism of Action

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is believed to exert its effects by binding to serotonin receptors in the brain. Specifically, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate binds to the 5-HT2A receptor, which is involved in regulating mood and cognition. By binding to this receptor, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate may modulate the activity of various neurotransmitters, including dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. Studies have shown that Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate can increase heart rate, blood pressure, and body temperature. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been shown to increase the release of cortisol, a hormone that is involved in the body's stress response. Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has also been shown to increase the activity of the default mode network, a network of brain regions that is involved in self-referential thinking and introspection.

Advantages and Limitations for Lab Experiments

One advantage of studying Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate in the lab is that it is a synthetic compound that can be easily synthesized and purified. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has a relatively short half-life, which allows researchers to study its effects over a short period of time. However, one limitation of studying Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate. One area of interest is the potential therapeutic applications of Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate for mental health disorders, such as depression and PTSD. Additionally, there is interest in studying the potential neuroprotective effects of Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate, as well as its potential to enhance cognitive function. Finally, there is interest in developing new synthetic compounds that are structurally similar to Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate but may have improved therapeutic properties.

Synthesis Methods

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process typically involves the use of various reagents, including lithium aluminum hydride, sodium borohydride, and N-methylpyrrolidine. The final product is typically purified through a series of chromatography techniques.

Scientific Research Applications

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate may have antidepressant, anxiolytic, and anti-inflammatory effects. Additionally, Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate has been studied for its potential to treat addiction, PTSD, and other mental health disorders.

properties

Product Name

Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-14-5-8-16(9-6-14)17-13-30-22(21(17)23(26)29-4)24-20(25)12-15-7-10-18(27-2)19(11-15)28-3/h5-11,13H,12H2,1-4H3,(H,24,25)

InChI Key

STTBOJHRVXHRGX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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